molecular formula C23H26Cl2O2 B12629951 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane CAS No. 1030603-32-7

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane

Cat. No.: B12629951
CAS No.: 1030603-32-7
M. Wt: 405.4 g/mol
InChI Key: YRHDKEGXQNMRDO-UHFFFAOYSA-N
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Description

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated indene moiety linked to a propoxy group and an oxane ring. The presence of multiple chlorine atoms and the indene structure contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane typically involves multiple steps, starting from readily available precursors. One common approach is the chlorination of an indene derivative, followed by the introduction of the propoxy group through nucleophilic substitution. The final step involves the formation of the oxane ring, which can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of double bonds to single bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Shares the chlorinated aromatic structure but lacks the indene and oxane moieties.

    Chlorophacinone: Contains a chlorinated phenyl group and is used as an anticoagulant rodenticide.

    Chloramphenicol: An antibiotic with a chlorinated aromatic structure, used to inhibit bacterial protein synthesis.

Uniqueness

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane is unique due to its combination of a chlorinated indene structure with a propoxy group and an oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1030603-32-7

Molecular Formula

C23H26Cl2O2

Molecular Weight

405.4 g/mol

IUPAC Name

2-[3-[5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propoxy]oxane

InChI

InChI=1S/C23H26Cl2O2/c24-19-7-5-18(6-8-19)23(12-3-15-27-22-4-1-2-14-26-22)13-11-17-16-20(25)9-10-21(17)23/h5-10,16,22H,1-4,11-15H2

InChI Key

YRHDKEGXQNMRDO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC2(CCC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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